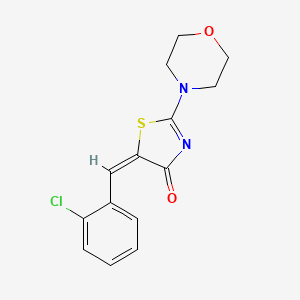
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as MWT-1, is a synthetic compound that has attracted attention in the field of cancer research. It belongs to the family of thiazole derivatives and has shown promising results in inhibiting the growth of cancer cells.
作用機序
The exact mechanism of action of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, studies suggest that it may target multiple signaling pathways involved in cancer cell growth and survival. 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of several kinases, including AKT and ERK, which are known to promote cancer cell proliferation and survival. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been reported to disrupt the function of a protein called Hsp90, which is involved in the folding and stabilization of other proteins that are critical for cancer cell growth.
Biochemical and Physiological Effects:
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects in cancer cells. It has been reported to decrease the levels of several proteins that are involved in cell proliferation, survival, and invasion. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to induce the expression of genes that are involved in apoptosis and cell cycle arrest. These effects suggest that 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one may have potential therapeutic benefits in cancer treatment.
実験室実験の利点と制限
One of the advantages of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have low toxicity in normal cells, which is important for reducing side effects in patients. However, one of the limitations of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, more studies are needed to fully understand the mechanism of action and potential side effects of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one.
将来の方向性
There are several future directions for the research of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. One direction is to further investigate the mechanism of action of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one and its potential targets in cancer cells. Another direction is to optimize the synthesis method and improve the solubility of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one for in vivo studies. In addition, more studies are needed to evaluate the efficacy and safety of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in preclinical and clinical trials. Finally, further research is needed to explore the potential of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in combination with other cancer therapies for improved treatment outcomes.
合成法
The synthesis of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-chlorobenzaldehyde and 4-morpholineethanethiol in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, which is then cyclized to form the thiazole ring. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been reported to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selectivity makes 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one a promising candidate for cancer therapy.
特性
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRFMKDWSSRPKF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5688260.png)
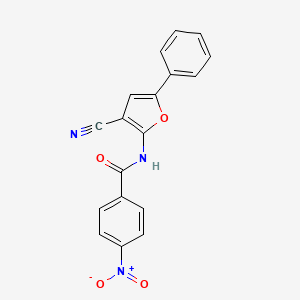
![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)
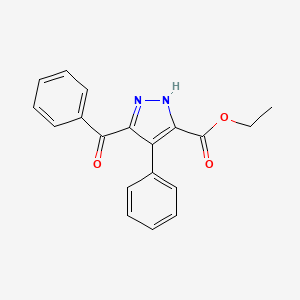
![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![1-phenyl-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]methanamine](/img/structure/B5688280.png)
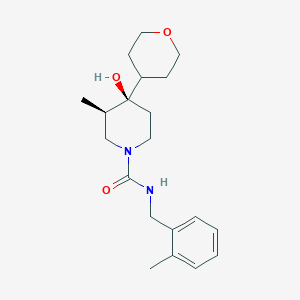
![1-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5688299.png)
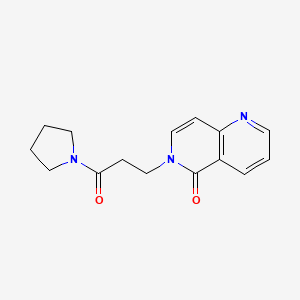
![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)
![2-({1-(2-methoxyphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)-6-methylpyridazin-3(2H)-one](/img/structure/B5688339.png)
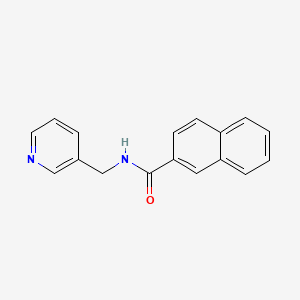
![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)